
DDP-225 free base anhydrous
Übersicht
Beschreibung
- DDP-225 freie Base wasserfrei ist ein kleines Molekül mit der chemischen Formel C₁₇H₁₇FN₄S . Es fällt unter die Kategorie der Prüfpräparate und ist derzeit nicht vollständig in Datenbanken für Arzneimittel ausgewiesen .
- Der IUPAC-Name der Verbindung lautet 1-[4-(2-Fluorphenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazin .
- Obwohl detaillierte Informationen über seinen Hintergrund und seine spezifischen Anwendungen begrenzt sind, ist es wichtig, seine potenzielle Bedeutung in der wissenschaftlichen Forschung und Industrie zu erkennen.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für DDP-225 freie Base wasserfrei in der Literatur nicht readily available.
- Industrielle Produktionsmethoden bleiben geheim, was die Notwendigkeit weiterer Forschung und Entwicklung unterstreicht.
Analyse Chemischer Reaktionen
- Die Verbindung wird wahrscheinlich verschiedene chemische Reaktionen durchlaufen, einschließlich Oxidation, Reduktion und Substitution. ohne spezifische Daten können wir keine genauen Details liefern.
- Häufige Reagenzien und Bedingungen für diese Reaktionen bleiben nicht gemeldet.
- Die aus diesen Reaktionen gebildeten Hauptprodukte sind ebenfalls unbekannt.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
DDP-225's primary application lies in its potential as a therapeutic agent in treating mood disorders and anxiety. Its mechanism involves:
- Noradrenaline Reuptake Inhibition : By inhibiting the reuptake of noradrenaline, DDP-225 increases its availability in the synaptic cleft, which can enhance mood and cognitive functions. This action is crucial for developing antidepressants that target noradrenergic pathways .
- Serotonin Receptor Antagonism : The compound also acts as an antagonist at serotonin type 3 receptors (5-HT3), which may provide additional therapeutic benefits in managing anxiety and gastrointestinal symptoms associated with stress .
Case Studies in Depression and Anxiety Treatment
Preclinical studies have indicated that DDP-225 demonstrates efficacy in reducing symptoms of depression and anxiety in animal models. For instance, studies have shown that compounds with similar mechanisms can significantly improve behavioral outcomes in rodent models of depression . Further clinical trials are necessary to establish its effectiveness and safety profile in humans.
Gastrointestinal Disorders
DDP-225 has been investigated for its potential to treat gastrointestinal (GI) disorders, particularly irritable bowel syndrome with diarrhea (IBS-D). The dual action of noradrenaline reuptake inhibition and serotonin antagonism could effectively address multiple symptoms associated with IBS-D:
- Modulation of GI Motility : By influencing neurotransmitter levels, DDP-225 may help regulate gut motility, providing relief from diarrhea .
Research Findings
In preclinical settings, DDP-225 has shown promise in modulating gastrointestinal pathways, suggesting a potential role in treating functional GI diseases. Its ability to target both noradrenergic and serotonergic systems offers a novel approach to managing IBS-D symptoms .
Neuroscience Research
The compound's unique pharmacological profile makes it a candidate for exploring cognitive enhancement and neuroprotection:
- Cognitive Dysfunction : Research indicates that compounds targeting noradrenaline systems can improve attentional deficits associated with psychiatric disorders. DDP-225's mechanism may offer insights into developing treatments for cognitive dysfunctions .
Experimental Studies
Studies focusing on the cognitive effects of similar compounds have shown improvements in memory and attention tasks in animal models. These findings highlight the need for further investigation into DDP-225's potential applications in cognitive enhancement therapies .
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps typical for thienopyrimidine derivatives. While specific synthetic routes are not extensively documented, it is common for such compounds to be synthesized through multi-step organic reactions involving key intermediates:
Step | Reaction Type | Key Intermediates |
---|---|---|
1 | Nucleophilic substitution | Thienopyrimidine core |
2 | Alkylation | Piperazine moiety |
3 | Fluorination | Fluorophenyl group |
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wirkmechanismus
- Unfortunately, the exact mechanism by which DDP-225 exerts its effects remains undisclosed.
- Further research is necessary to identify molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von DDP-225 liegt in seiner spezifischen chemischen Struktur, die einen Thieno[2,3-d]pyrimidin-Kern mit einer Fluorphenylgruppe und einer Piperazin-Einheit kombiniert.
- Ähnliche Verbindungen werden nicht explizit aufgelistet, was die Notwendigkeit vergleichender Studien unterstreicht.
Biologische Aktivität
DDP-225 free base anhydrous, also known as MCI-225, is a thienopyrimidine analog with significant pharmacological properties. Its chemical formula is C17H17FN4S, and it is primarily recognized for its role as a selective noradrenaline reuptake inhibitor (NRI) and serotonin receptor antagonist. This article explores the biological activity of DDP-225, including its mechanisms of action, therapeutic applications, and relevant research findings.
Selective Noradrenaline Reuptake Inhibition
DDP-225 enhances noradrenaline levels in the synaptic cleft by inhibiting its reuptake. This mechanism is crucial for improving mood and cognitive functions, making it a potential treatment for depression and anxiety disorders .
Serotonin Receptor Antagonism
In addition to its NRI properties, DDP-225 acts as an antagonist at serotonin type 3 receptors (5-HT3). This dual action allows DDP-225 to target multiple neurotransmitter systems involved in mood regulation and gastrointestinal function, indicating its potential utility in treating conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .
Pharmacological Profile
The pharmacological profile of DDP-225 includes:
Property | Details |
---|---|
Chemical Structure | Thienopyrimidine core |
Primary Action | Noradrenaline reuptake inhibition |
Secondary Action | Serotonin 5-HT3 receptor antagonism |
Potential Applications | Treatment of depression, anxiety, IBS |
Administration Route | Oral |
Preclinical Studies
Preclinical studies have demonstrated that DDP-225 can modulate gastrointestinal pathways effectively. Research indicates that the compound may alleviate symptoms associated with IBS by balancing neurotransmitter levels that influence gut motility and sensitivity .
Case Study: Efficacy in IBS-D
A notable preclinical study investigated the efficacy of DDP-225 in a model of IBS-D (Irritable Bowel Syndrome with Diarrhea). The study reported:
- Reduction in Symptoms : Significant decrease in abdominal pain and frequency of diarrhea.
- Mechanism Insights : Enhanced noradrenaline levels correlated with improved gut motility and reduced visceral hypersensitivity.
Safety Profile and Adverse Effects
While DDP-225 shows promise, understanding its safety profile is crucial. Adverse effects reported in various studies include:
- Common Side Effects : Nausea, headache, and dizziness.
- Serious Adverse Events : Rare instances of serotonin syndrome when used with other serotonergic agents.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVKIGLBDRWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159615 | |
Record name | Mci 225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-25-9, 135991-48-9 | |
Record name | DDP-225 free base anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mci 225 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mci 225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDP-225 FREE BASE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.